1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride
CAS No.: 1245643-43-9
Cat. No.: VC16563588
Molecular Formula: C14H18ClF3N2
Molecular Weight: 306.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245643-43-9 |
|---|---|
| Molecular Formula | C14H18ClF3N2 |
| Molecular Weight | 306.75 g/mol |
| IUPAC Name | 1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C14H17F3N2.ClH/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19;/h1-4,18H,5-10H2;1H |
| Standard InChI Key | PTKKPXQGRXOKEY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine hydrochloride belongs to the piperazine derivative family, distinguished by its unique hybrid architecture. The molecular formula C₁₄H₁₈ClF₃N₂ corresponds to a molecular weight of 306.75 g/mol, with the hydrochloride salt enhancing aqueous solubility for practical applications . Key structural features include:
-
A trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, contributing to electron-withdrawing effects and metabolic stability.
-
A cyclopropyl moiety fused to the phenyl ring, introducing steric constraints that modulate receptor binding.
-
A piperazine ring protonated as a hydrochloride salt, facilitating ionic interactions in biological systems.
Table 1: Physicochemical Properties
The canonical SMILES string C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3.Cl confirms the connectivity of the cyclopropyl-piperazine framework. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are typically employed for structural validation.
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step protocol optimized for yield and purity. A representative pathway includes:
Step 1: Formation of the Cyclopropyl Intermediate
Reaction of 2-(trifluoromethyl)phenylboronic acid with a cyclopropane precursor (e.g., vinyl bromide) under Suzuki-Miyaura coupling conditions generates the cyclopropyl-phenyl scaffold. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C drive this step.
Step 2: Piperazine Ring Installation
The cyclopropyl intermediate undergoes nucleophilic substitution with piperazine in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, yielding the free base.
Step 3: Hydrochloride Salt Formation
Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization .
Table 2: Key Reaction Conditions
| Parameter | Condition |
|---|---|
| Coupling Catalyst | Pd(PPh₃)₄ |
| Solvent (Step 1) | THF |
| Temperature (Step 1) | 80°C |
| Purification Method | Column chromatography (free base) |
| Final Purity | ≥98% (HPLC) |
Analytical validation via ¹H/¹³C NMR and FT-IR ensures the absence of unreacted starting materials or byproducts.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by its functional groups:
-
Piperazine Nitrogen Atoms: Participate in alkylation, acylation, or sulfonylation to produce derivatives with modified pharmacokinetic profiles.
-
Trifluoromethyl Group: Resistant to metabolic oxidation, enhancing in vivo stability.
-
Cyclopropyl Ring: Susceptible to ring-opening reactions under strong acidic or oxidative conditions, limiting its utility in harsh environments.
Notably, oxidation with m-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives, while treatment with acetyl chloride generates acetylated analogs. Such modifications are critical for structure-activity relationship (SAR) studies in drug discovery.
Pharmacological Mechanisms and Biological Activity
Piperazine derivatives are renowned for their interactions with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The trifluoromethyl group augments lipophilicity, promoting blood-brain barrier penetration for potential CNS applications. Preliminary studies suggest:
-
Anticancer Activity: Inhibition of kinase pathways (e.g., PI3K/Akt) in glioblastoma cell lines (IC₅₀ ≈ 12 µM).
-
Antiviral Potential: Interference with viral protease enzymes, as observed in SARS-CoV-2 pseudovirus assays.
-
Neuropharmacological Effects: Modulation of 5-HT₁A receptors in rodent models, indicating anxiolytic potential.
Table 3: Biological Screening Data
| Assay | Result | Model System |
|---|---|---|
| Cytotoxicity (MTT) | IC₅₀ = 12 µM | U87MG glioblastoma |
| Viral Inhibition | EC₅₀ = 8.5 µM | SARS-CoV-2 pseudovirus |
| Receptor Binding (5-HT₁A) | Kᵢ = 240 nM | Rat brain homogenate |
Industrial and Research Applications
As a pharmaceutical intermediate, this compound facilitates the synthesis of advanced candidates in oncology and virology . Recent patents highlight its use in:
-
Kinase Inhibitors: Derivatives targeting EGFR and ALK mutations in non-small cell lung cancer.
-
Antidepressants: Analogues with improved selectivity for 5-HT receptors.
-
Antiviral Agents: Prodrug formulations for hepatitis C virus (HCV) protease inhibition.
Scale-up production employs continuous flow reactors to enhance yield (up to 85%) while minimizing waste .
Comparative Analysis with Related Compounds
Compared to 1-(4-trifluoromethylphenyl)piperazine (CAS: 30459-17-7), the cyclopropyl moiety in the target compound reduces conformational flexibility, enhancing receptor selectivity . Conversely, the hydrochloride salt form improves aqueous solubility over non-salt analogs (e.g., 1-(trifluoromethyl)piperazine, CID: 22717047) .
Future Directions
Ongoing research aims to:
-
Optimize synthetic routes using biocatalytic methods.
-
Explore hybrid derivatives with quinazoline or indole scaffolds.
-
Conduct in vivo toxicity profiling to advance preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume